molecular formula C8H12O2 B3385089 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene CAS No. 60935-22-0

6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene

Cat. No.: B3385089
CAS No.: 60935-22-0
M. Wt: 140.18 g/mol
InChI Key: AINMINDCBBSFAO-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms and two methyl groups attached to the spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene typically involves the reaction of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione with tetracyanoethylene . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in ring-opening reactions and form stable intermediates that further react to produce desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene is unique due to its spirocyclic structure and the presence of two oxygen atoms, which impart distinct chemical reactivity and stability. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7(2)5-9-8(3-4-8)10-6-7/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINMINDCBBSFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(C=C2)OC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337543
Record name 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60935-22-0
Record name 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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